molecular formula C15H24N4O2 B7057949 2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide

2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide

Cat. No.: B7057949
M. Wt: 292.38 g/mol
InChI Key: QXDURJBJYJZAKZ-UHFFFAOYSA-N
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Description

2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide is an organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. Piperazine derivatives are known for their diverse pharmacological activities, making them valuable in drug development.

Preparation Methods

The synthesis of 2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.

    Introduction of the pyridine moiety: The piperazine intermediate is then reacted with a pyridine derivative, such as 4-methoxypyridine, under appropriate conditions to form the desired product.

    Acylation: The final step involves the acylation of the piperazine derivative with propylacetamide to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine or pyridine moieties, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific receptor subtype and the biological context .

Comparison with Similar Compounds

2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide can be compared with other piperazine derivatives, such as:

These compounds share structural similarities with this compound but differ in their specific pharmacological profiles and therapeutic applications.

Properties

IUPAC Name

2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-3-5-17-15(20)12-18-7-9-19(10-8-18)14-11-13(21-2)4-6-16-14/h4,6,11H,3,5,7-10,12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDURJBJYJZAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1CCN(CC1)C2=NC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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